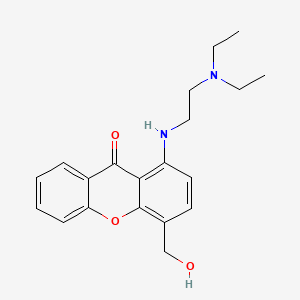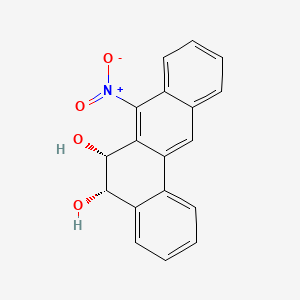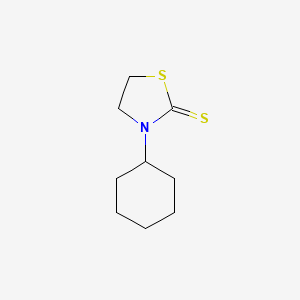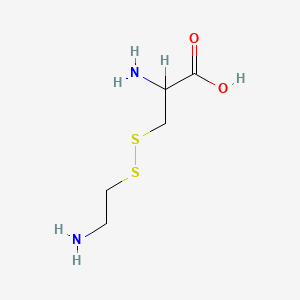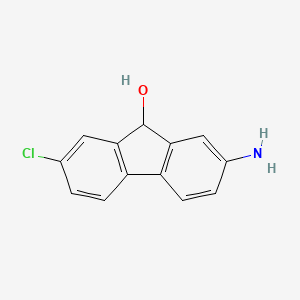
2-Amino-7-chloro-9h-fluoren-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-7-chloro-9h-fluoren-9-ol is a chemical compound with the molecular formula C13H8ClNO It is a derivative of fluorene, characterized by the presence of an amino group at the 2-position, a chlorine atom at the 7-position, and a hydroxyl group at the 9-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-chloro-9h-fluoren-9-ol typically involves multi-step organic reactions. One common method includes the chlorination of fluorene to introduce the chlorine atom at the 7-position, followed by nitration to introduce the nitro group. The nitro group is then reduced to an amino group, and finally, the hydroxyl group is introduced at the 9-position through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to increase yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-7-chloro-9h-fluoren-9-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 9-position can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used to replace the chlorine atom.
Major Products
Oxidation: Formation of 9-fluorenone derivatives.
Reduction: Formation of various amino derivatives.
Substitution: Formation of substituted fluorenes with different functional groups.
Aplicaciones Científicas De Investigación
2-Amino-7-chloro-9h-fluoren-9-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-7-chloro-9h-fluoren-9-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function and activity. The exact pathways and targets may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-9h-fluoren-9-ol: Lacks the chlorine atom at the 7-position.
7-Chloro-9h-fluoren-9-ol: Lacks the amino group at the 2-position.
9h-Fluoren-9-ol: Lacks both the amino and chlorine groups.
Uniqueness
2-Amino-7-chloro-9h-fluoren-9-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both an amino group and a chlorine atom allows for diverse chemical modifications and interactions, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
7356-53-8 |
|---|---|
Fórmula molecular |
C13H10ClNO |
Peso molecular |
231.68 g/mol |
Nombre IUPAC |
2-amino-7-chloro-9H-fluoren-9-ol |
InChI |
InChI=1S/C13H10ClNO/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6,13,16H,15H2 |
Clave InChI |
WCNBDOGHDLNLCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1N)C(C3=C2C=CC(=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Acetyl-[(3-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B12805863.png)

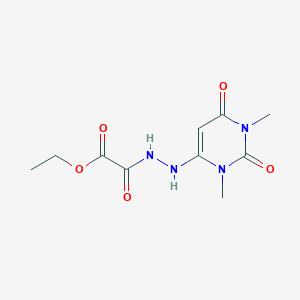
![(2S,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12805901.png)



